CAS No. 145271-55-2](/img/no-structure.png)

TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

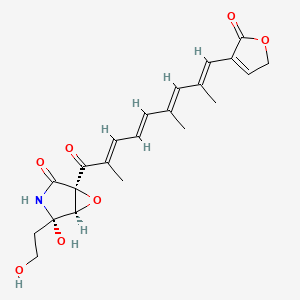

TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE), or “TAPRuF4” for short, is a complex organometallic compound containing a ruthenium atom bonded to five ligands. The ligands include tris(acetylacetonato)Ru(II), H5-2,4-dimethylpentadienyl, and tetrafluoroborate. The ruthenium atom is the central atom in this compound and the other ligands are attached to it. This compound is used in a variety of scientific applications, including catalysis, electrochemistry, and spectroscopy.

Applications De Recherche Scientifique

TAPRuF4 is used in a variety of scientific research applications. It is used in catalysis, as it is able to act as a catalyst in a variety of reactions, including oxidation and reduction reactions. It is also used in electrochemistry, as it is able to act as a redox mediator. It is also used in spectroscopy, as it is able to absorb and emit light in the visible and near-infrared regions of the spectrum.

Mécanisme D'action

TAPRuF4 is able to act as a catalyst in a variety of reactions due to its ability to transfer electrons between two molecules. This electron transfer is facilitated by the ruthenium atom, which serves as the central atom in the compound. The other ligands are attached to the ruthenium atom and are able to interact with the molecules that are being reacted. This interaction allows for the transfer of electrons between the molecules, which facilitates the reaction.

Biochemical and Physiological Effects

TAPRuF4 has been shown to have a variety of biochemical and physiological effects. It has been shown to be able to reduce the oxidation of proteins, which can lead to increased stability of the proteins. It has also been shown to be able to reduce the oxidation of lipids, which can lead to increased stability of the lipids. In addition, it has been shown to be able to reduce the oxidation of DNA, which can lead to increased stability of the DNA.

Avantages Et Limitations Des Expériences En Laboratoire

The use of TAPRuF4 in lab experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and does not need to be stored in extreme conditions. However, there are some limitations to using this compound in lab experiments. For example, it is not able to catalyze certain reactions and it is not able to be used in certain types of spectroscopy.

Orientations Futures

There are a number of potential future directions for the use of TAPRuF4 in scientific research. One potential direction is to use it as a catalyst in more complex reactions, such as those involving multiple steps. Additionally, it could be used in more complex spectroscopy experiments, such as those involving multiple wavelengths. Furthermore, it could be used to study the biochemical and physiological effects of other compounds, such as drugs or other organometallic compounds. Finally, it could be used to study the interactions between different molecules, such as proteins, lipids, and DNA.

Méthodes De Synthèse

TAPRuF4 can be synthesized using a variety of methods, including the “solvent-free” and “solvent-assisted” methods. In the solvent-free method, the ruthenium atom is first reacted with the tris(acetylacetonato)Ru(II), H5-2,4-dimethylpentadienyl, and tetrafluoroborate ligands in a heated reaction. The reaction is then cooled and the resulting product is purified and collected. In the solvent-assisted method, the ruthenium atom is reacted with the ligands in a solvent, such as N,N-dimethylformamide. The reaction is then cooled and the product is purified and collected.

Propriétés

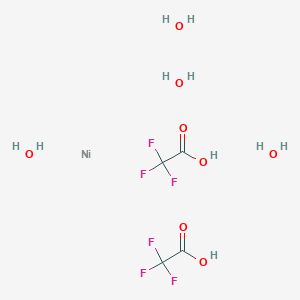

| { "Design of the Synthesis Pathway": "The synthesis pathway for TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) involves the reaction of [Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl] with AgBF4 in acetonitrile followed by the addition of acetonitrile and NaBF4 to form the final product.", "Starting Materials": [ "[Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl]", "AgBF4", "acetonitrile", "NaBF4" ], "Reaction": [ "1. Dissolve [Ru(H5-2,4-dimethylpentadienyl)(acetonitrile)2Cl] and AgBF4 in acetonitrile.", "2. Stir the mixture at room temperature for 1 hour.", "3. Add acetonitrile and NaBF4 to the mixture.", "4. Stir the mixture at room temperature for an additional 2 hours.", "5. Filter the mixture to remove any insoluble material.", "6. Concentrate the filtrate under reduced pressure.", "7. Recrystallize the product from acetonitrile to obtain TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)." ] } | |

Numéro CAS |

145271-55-2 |

Nom du produit |

TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) |

Formule moléculaire |

Ru(C7H11)(CH3CN)3 BF4 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.